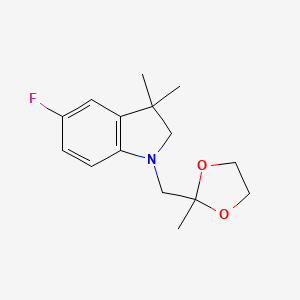
5,5-Difluoro-1-methyl-1H-pyrrol-2(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5-Difluoro-1-methyl-1H-pyrrol-2(5H)-one is a fluorinated heterocyclic compound. Heterocyclic compounds are those that contain a ring structure composed of at least one atom other than carbon. Fluorinated compounds are known for their unique chemical properties, including increased stability and reactivity, which make them valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Difluoro-1-methyl-1H-pyrrol-2(5H)-one typically involves the introduction of fluorine atoms into a pyrrole ring. This can be achieved through various fluorination reactions, such as electrophilic fluorination or nucleophilic fluorination. Common reagents used in these reactions include elemental fluorine (F2), xenon difluoride (XeF2), and other fluorinating agents.
Industrial Production Methods
Industrial production of fluorinated heterocycles often involves large-scale fluorination processes using specialized equipment to handle the highly reactive fluorine gas. Safety measures are crucial due to the hazardous nature of fluorine.
Análisis De Reacciones Químicas
Types of Reactions
5,5-Difluoro-1-methyl-1H-pyrrol-2(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of partially or fully reduced derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl-containing compounds, while substitution reactions can introduce various functional groups into the molecule.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: May serve as a probe or ligand in biochemical studies.
Medicine: Potential use in drug discovery and development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5,5-Difluoro-1-methyl-1H-pyrrol-2(5H)-one depends on its specific application. In biochemical contexts, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorine atoms can enhance binding affinity and selectivity due to their electronegativity and size.
Comparación Con Compuestos Similares
Similar Compounds
5-Fluoro-1-methyl-1H-pyrrol-2(5H)-one: A similar compound with only one fluorine atom.
1-Methyl-1H-pyrrol-2(5H)-one: The non-fluorinated parent compound.
Uniqueness
5,5-Difluoro-1-methyl-1H-pyrrol-2(5H)-one is unique due to the presence of two fluorine atoms, which can significantly alter its chemical properties compared to its mono-fluorinated or non-fluorinated analogs. These changes can affect its reactivity, stability, and interactions with other molecules.
Propiedades
| 363152-96-9 | |
Fórmula molecular |
C5H5F2NO |
Peso molecular |
133.10 g/mol |
Nombre IUPAC |
5,5-difluoro-1-methylpyrrol-2-one |
InChI |
InChI=1S/C5H5F2NO/c1-8-4(9)2-3-5(8,6)7/h2-3H,1H3 |
Clave InChI |
QNJBYLBXSZUFEB-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=O)C=CC1(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 3-chloroimidazo[1,2-a]pyrimidine-2-carboxylate](/img/structure/B11775155.png)
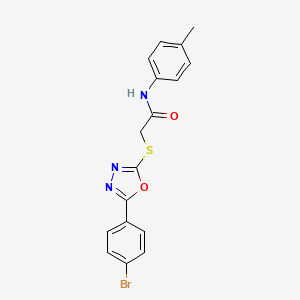
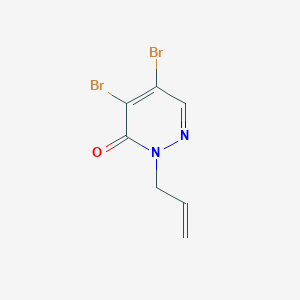
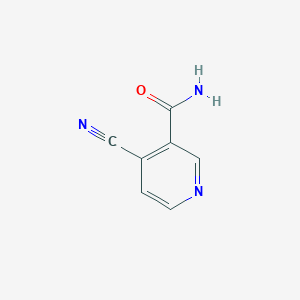
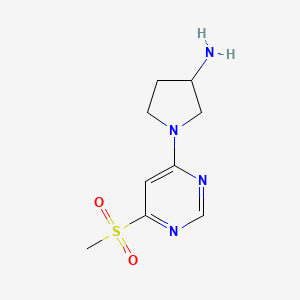
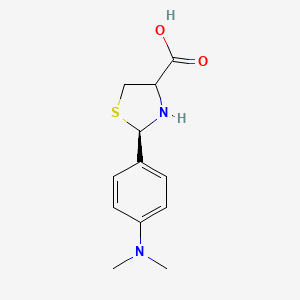
![2-(4-Fluorophenyl)-5,6-dimethyl-1H-benzo[d]imidazole](/img/structure/B11775207.png)
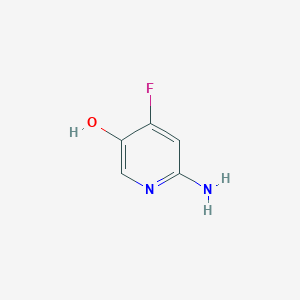
![2-((5-Benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide](/img/structure/B11775222.png)
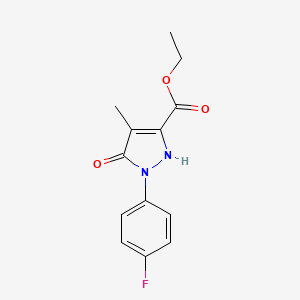

![1-(Isopropylsulfonyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B11775244.png)

